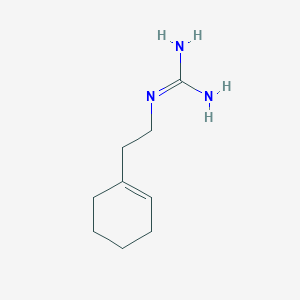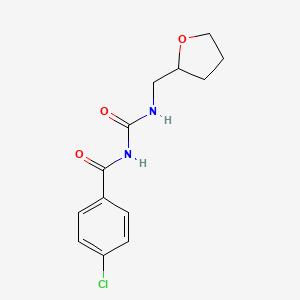![molecular formula C16H23NO2 B2706420 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol CAS No. 2411286-63-8](/img/structure/B2706420.png)
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is a potent and selective beta1-adrenoceptor antagonist that is commonly used in scientific research to study the cardiovascular system. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol involves the selective blockade of beta1-adrenoceptors. The compound competes with endogenous catecholamines for binding to beta1-adrenoceptors, thereby reducing their activation. This results in a decrease in heart rate, cardiac contractility, and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol are well documented. The compound has been shown to reduce heart rate, cardiac contractility, and blood pressure in various animal models. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. Additionally, the compound has been shown to reduce the oxygen demand of the heart, which is beneficial in ischemic heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for beta1-adrenoceptors, which allows for the specific study of their role in the cardiovascular system. Additionally, the compound has a long half-life, which allows for sustained beta blockade. However, the compound has a low solubility in water, which can make its administration challenging. Moreover, the compound has been shown to cause bradycardia and hypotension in some animal models, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol. One direction is the investigation of its role in the treatment of various cardiovascular diseases, including hypertension, heart failure, and arrhythmias. Another direction is the study of the compound's effects on other systems, such as the respiratory and immune systems. Additionally, the development of more water-soluble analogs of the compound could improve its administration in lab experiments.
Synthesemethoden
The synthesis of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol involves several steps. One of the commonly used methods is the reaction of 4-(2-Aminoethyl)phenol with cyclobutyl aziridine in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)propan-1-one to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is widely used in scientific research to study the cardiovascular system. It is used to investigate the role of beta1-adrenoceptors in regulating heart rate, blood pressure, and cardiac contractility. The compound is also used to study the effects of beta blockers on the cardiovascular system in various disease conditions, including hypertension, heart failure, and arrhythmias.
Eigenschaften
IUPAC Name |
2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,18)12-6-8-15(9-7-12)19-11-14-10-17(14)13-4-3-5-13/h6-9,13-14,18H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXBHVBMZJSONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CN2C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706337.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2706338.png)
![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2706344.png)
![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)
![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)
![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)

![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B2706356.png)

